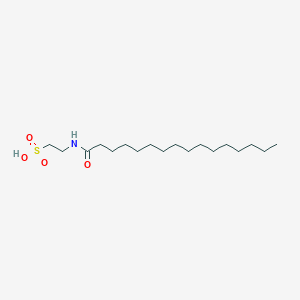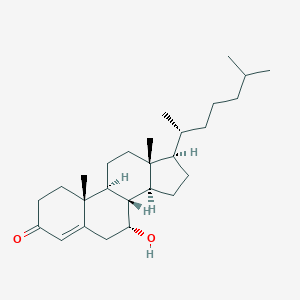
N-Palmitoil Taurina
Descripción general
Descripción
Estos compuestos contienen una fracción de ácido graso unida a un grupo amina a través de un enlace éster . La N-Palmitoil Taurina es un endocannabinoide amino-acilo aislado del cerebro de rata durante el perfil lipídico . Es un endocannabinoide amino-acilo prominente con propiedades tanto hidrofílicas como lipofílicas, lo que la convierte en una molécula anfipática .
Aplicaciones Científicas De Investigación
La N-Palmitoil Taurina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La N-Palmitoil Taurina ejerce sus efectos a través de varios mecanismos:
Efectos antiinflamatorios y analgésicos: El compuesto regula a la baja la degranulación de los mastocitos, reduciendo la inflamación y el dolor.
Efectos neuroprotectores: Mejora la actividad de las enzimas antioxidantes y modula el estrés oxidativo, proporcionando protección contra la neurotoxicidad.
Objetivos moleculares y vías: La this compound interactúa con varios objetivos moleculares, incluida la vía cAMP/PKA y la inhibición de la adenilato ciclasa.
Análisis Bioquímico
Biochemical Properties
N-Palmitoyl Taurine is considered to be a part of the endocannabinoid system, which plays an important role in regulating stress response . It is involved in biochemical reactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
It has been associated with response to a water avoidance stress mouse model . It is believed to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Transport and Distribution
It is known to be a very hydrophobic molecule, which suggests it may interact with certain transporters or binding proteins .
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La N-Palmitoil Taurina se puede sintetizar a través de la reacción del ácido palmítico con la taurina. La reacción normalmente implica la activación del ácido palmítico utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente .
Métodos de producción industrial: La producción industrial de this compound implica rutas sintéticas similares pero a mayor escala. El proceso puede incluir pasos adicionales para la purificación y el control de calidad para asegurar que el compuesto cumpla con los estándares industriales. Las técnicas como la recristalización y la cromatografía se utilizan comúnmente para la purificación .
Análisis De Reacciones Químicas
Tipos de reacciones: La N-Palmitoil Taurina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de ácido sulfónico.
Reducción: Las reacciones de reducción pueden convertir el grupo amida en una amina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como la hidroxilamina o la hidracina en condiciones suaves.
Productos principales:
Oxidación: Derivados de ácido sulfónico.
Reducción: Derivados de amina.
Sustitución: Varias amidas sustituidas dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
La N-Palmitoil Taurina es única debido a su naturaleza anfipática y su capacidad para formar micelas. Los compuestos similares incluyen:
- N-araquidonoil dopamina (NADA)
- N-araquidonoil serina (ARA-S)
- Palmitoiletanolamida (PEA)
Estos compuestos comparten similitudes estructurales pero difieren en sus fracciones específicas de ácidos grasos y actividades biológicas .
La this compound destaca por sus propiedades duales hidrofílicas y lipofílicas, lo que la hace particularmente útil en la química de tensioactivos y la ciencia de materiales .
Propiedades
IUPAC Name |
2-(hexadecanoylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDJCYFKKSLKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561075 | |
| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83982-06-3 | |
| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Palmitoyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A1: The research suggests that the free hydroxyl group in the head region of ethanolamides like PEA and SEA plays a crucial role in their procoagulant activity [, ]. While the exact mechanism remains unclear, this hydroxyl group might be involved in binding interactions with targets within the coagulation cascade, ultimately leading to enhanced thrombin generation. N-Palmitoyl Taurine, lacking this hydroxyl group, might not engage in these critical interactions, explaining its limited impact on thrombin generation. Further research is needed to elucidate the specific molecular interactions responsible for this observed difference in activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)






